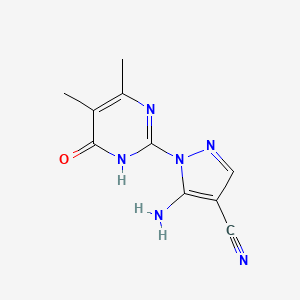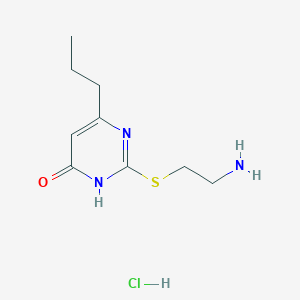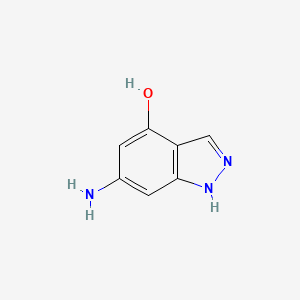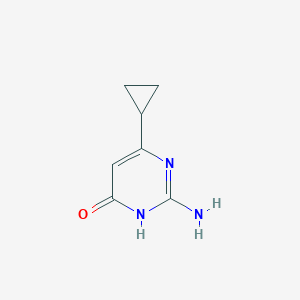![molecular formula C11H14ClN3OS B1384467 2-{[(2-Aminoethyl)thio]methyl}quinazolin-4(3H)-one hydrochloride CAS No. 1033851-21-6](/img/structure/B1384467.png)
2-{[(2-Aminoethyl)thio]methyl}quinazolin-4(3H)-one hydrochloride
描述
2-{[(2-Aminoethyl)thio]methyl}quinazolin-4(3H)-one hydrochloride is a quinazolinone derivative. Quinazolinones are a class of heterocyclic compounds known for their diverse biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties
准备方法
The synthesis of 2-{[(2-Aminoethyl)thio]methyl}quinazolin-4(3H)-one hydrochloride typically involves the following steps:
Amidation and Cyclization: The process begins with the amidation of 2-aminobenzoic acid derivatives.
Thioether Formation: The benzoxazinone intermediates are treated with 2-aminoethanethiol to introduce the thioether linkage.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods often employ similar synthetic routes but may utilize different reaction conditions, such as microwave-assisted reactions or metal-catalyzed reactions, to enhance yield and efficiency .
化学反应分析
2-{[(2-Aminoethyl)thio]methyl}quinazolin-4(3H)-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the quinazolinone ring to its corresponding dihydroquinazoline derivative.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the quinazolinone ring, altering its biological activity.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides . The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
2-{[(2-Aminoethyl)thio]methyl}quinazolin-4(3H)-one hydrochloride has several scientific research applications:
作用机制
The mechanism of action of 2-{[(2-Aminoethyl)thio]methyl}quinazolin-4(3H)-one hydrochloride involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . This inhibition can disrupt various cellular processes, leading to the compound’s observed biological effects. The exact molecular pathways involved depend on the specific biological activity being studied.
相似化合物的比较
Similar compounds to 2-{[(2-Aminoethyl)thio]methyl}quinazolin-4(3H)-one hydrochloride include other quinazolinone derivatives such as:
2-Methyl-4(3H)-quinazolinone: Known for its sedative and hypnotic properties.
3-Phenylquinazolin-4(3H)-one: Exhibits significant anticancer activity.
2,3-Disubstituted quinazolinones: These compounds have diverse biological activities, including antibacterial and antifungal properties.
The uniqueness of this compound lies in its specific thioether linkage, which can confer distinct biological activities compared to other quinazolinone derivatives .
属性
IUPAC Name |
2-(2-aminoethylsulfanylmethyl)-3H-quinazolin-4-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS.ClH/c12-5-6-16-7-10-13-9-4-2-1-3-8(9)11(15)14-10;/h1-4H,5-7,12H2,(H,13,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCEJUVBYWKDDBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)CSCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[4-Methyl-6-oxo-2-(pyridin-4-yl)-1,6-dihydropyrimidin-5-yl]acetic acid](/img/structure/B1384386.png)
![3-(4-bromobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol](/img/structure/B1384388.png)
![2-chloro-1H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B1384390.png)

![2-Amino-6-{[(4-chlorophenyl)thio]methyl}pyrimidin-4-ol](/img/structure/B1384392.png)

![2-Bromo-6-methoxy-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B1384394.png)
![2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one](/img/structure/B1384395.png)
![2-Amino-6-chloropyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B1384398.png)


![7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(1H)-one hydrochloride](/img/structure/B1384402.png)
![6-(Aminomethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one Hydrochloride](/img/structure/B1384403.png)
